Glyceryl monostearate

概要

説明

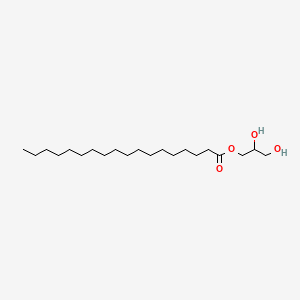

Glyceryl monostearate, also known as glycerol monostearate, is a monoglyceride commonly used as an emulsifier in foods. It appears as a white, odorless, and sweet-tasting flaky powder that is hygroscopic. Chemically, it is the glycerol ester of stearic acid. This compound is widely utilized in various industrial applications, particularly within the food, pharmaceutical, and cosmetic sectors .

準備方法

Synthetic Routes and Reaction Conditions: Glyceryl monostearate is typically produced through the esterification of glycerol with stearic acid. This reaction can be catalyzed by either acidic or basic catalysts. The reaction conditions often involve heating the reactants to temperatures between 220 to 260 degrees Celsius under vacuum pressure .

Industrial Production Methods: Industrial production of this compound involves the glycerolysis of triglycerides (from either vegetable or animal fats) with glycerol. This process can be catalyzed by strong bases and involves multiple stages of distillation to obtain high-quality this compound . Another method involves the transesterification of hydrogenated oils with glycerol in the presence of sodium stearate as a catalyst .

化学反応の分析

Direct Esterification

Glycerol reacts with stearic acid under acidic or enzymatic conditions:

-

Catalysts :

Optimized Parameters for Enzymatic Esterification

| Parameter | Optimal Value | Conversion | Source |

|---|---|---|---|

| Molar ratio (SA:Glycerol) | 1:3 | 89% | |

| Temperature | 60°C | 82% in 2h | |

| Solvent (log P) | tert-butanol (0.35) | 90% |

Transesterification

Triglycerides react with glycerol to produce GMS:

Glycerolysis

Triglycerides undergo glycerolysis with excess glycerol:

Reaction Thermodynamics

Thermodynamic analysis of GMS synthesis from glycerol and stearic acid reveals:

Thermodynamic Parameters

| Parameter | Value | Implication | Source |

|---|---|---|---|

| ΔH° (Enthalpy) | +45.69 kJ/mol | Endothermic | |

| ΔS° (Entropy) | +1.144 kJ/mol·K | Entropy-driven | |

| ΔG° (Gibbs Free Energy) | -1.074 kJ/mol | Spontaneous under standard conditions |

The equilibrium constant increases with temperature (433–473 K), favoring product formation .

Degradation Reactions

GMS undergoes hydrolysis, thermal decomposition, and oxidation under specific conditions.

Hydrolysis

In aqueous acidic or alkaline media:

Thermal Decomposition

At >200°C, GMS degrades into:

Oxidation

Autoxidation in presence of oxygen forms peroxides and aldehydes, compromising stability .

Key Research Findings

-

Enzymatic selectivity : Novozym 435 produces >95% sn-1/3 isomers, avoiding diacylglycerol (DAG) formation .

-

Solvent polarity : tert-Butanol (log P = 0.35) maximizes substrate miscibility and enzyme activity .

-

Industrial scalability : Continuous enzymatic reactors achieve 90% conversion with immobilized lipases .

科学的研究の応用

Pharmaceutical Applications

1.1 Emulsifying Agent and Stabilizer

GMS is primarily utilized as an emulsifying agent in pharmaceutical formulations. It helps stabilize emulsions by reducing surface tension and preventing phase separation. Its lipid nature allows it to form stable oil-in-water or water-in-oil emulsions, which are crucial for the delivery of hydrophobic drugs .

1.2 Drug Delivery Systems

Recent studies have investigated the use of GMS in developing advanced drug delivery systems. For instance, GMS has been incorporated into lipid matrices for sustained drug release applications. A study demonstrated that a blend of glyceryl monooleate and GMS could act as a thermoresponsive drug delivery system, effectively releasing the poorly soluble drug nifedipine upon exposure to an alternating magnetic field .

1.3 Tablet and Capsule Lubricant

In solid dosage forms, GMS serves as a lubricant to improve the flow properties of powders during tablet compression. Its lubricating action helps reduce friction between particles, enhancing the uniformity of tablets and capsules .

Food Industry Applications

2.1 Food Emulsifier

GMS is commonly used as a food emulsifier to enhance texture and stability in various food products. It helps improve the mouthfeel of processed foods by stabilizing oil-water mixtures, which is particularly beneficial in products like margarine and salad dressings .

2.2 Impact on Bioavailability

Research has indicated that GMS can influence the bioavailability of contaminants in food products. A study found that the presence of GMS increased the internal exposure levels of phthalate esters (PAEs) in male rats, suggesting that food emulsifiers can affect the absorption of harmful substances .

Cosmetic Applications

3.1 Emollient Properties

In cosmetics, GMS is valued for its emollient properties, providing a smooth feel to creams and lotions. It helps retain moisture in the skin while also acting as a thickening agent that enhances product texture .

3.2 Stability Enhancer

GMS contributes to the stability of cosmetic formulations by preventing phase separation and improving the overall shelf life of products such as moisturizers and sunscreens .

Case Studies

作用機序

Glyceryl monostearate functions primarily as an emulsifier due to its amphiphilic structure, which contains both hydrophilic and lipophilic regions. This structure allows it to reduce the surface tension between immiscible liquids, such as oil and water, thereby stabilizing emulsions . In pharmaceutical applications, it helps in the controlled release of active ingredients by forming a matrix that regulates the diffusion of the drug .

類似化合物との比較

Glyceryl distearate: Another monoglyceride with two stearic acid molecules.

Glyceryl tristearate: Contains three stearic acid molecules.

Glyceryl monopalmitate: Similar structure but with palmitic acid instead of stearic acid.

Uniqueness: Glyceryl monostearate is unique due to its balance of hydrophilic and lipophilic properties, making it an effective emulsifier and stabilizer. Its versatility in various industrial applications, from food to pharmaceuticals, highlights its importance compared to other similar compounds .

生物活性

Glyceryl monostearate (GMS) is a monoglyceride derived from glycerol and stearic acid, widely recognized for its emulsifying, stabilizing, and surfactant properties. This compound has significant applications in the food, pharmaceutical, and cosmetic industries. Its biological activity is of particular interest due to its potential implications in drug delivery systems, cellular interactions, and metabolic processes.

This compound is classified as an amphiphilic compound, possessing both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This unique structure allows it to function effectively as an emulsifier, facilitating the mixing of oil and water phases in various formulations. The chemical formula for GMS is C21H42O4, and it has a molecular weight of approximately 358.57 g/mol.

Biological Activity Overview

GMS exhibits a range of biological activities that are crucial for its applications:

- Emulsifying Agent : GMS is commonly used in food products as a non-toxic emulsifier that enhances texture and stability.

- Drug Delivery System : It serves as a key component in solid lipid nanoparticles (SLNs), improving the bioavailability and controlled release of lipophilic drugs such as docetaxel .

- Cellular Effects : Research indicates that GMS can influence cell membrane properties, potentially affecting drug absorption and cellular uptake mechanisms .

1. Drug Delivery Applications

Recent studies have highlighted the role of GMS in enhancing drug delivery systems:

- Solid Lipid Nanoparticles : GMS-based SLNs have been developed for the controlled release of anticancer drugs. For instance, docetaxel-loaded SLNs demonstrated a favorable size distribution (around 100 nm) and a significant entrapment efficiency with an in-vitro release profile indicating controlled drug release over 24 hours .

| Parameter | Result |

|---|---|

| Particle Size | 100 nm |

| Entrapment Efficiency | High |

| In-vitro Release Profile | 68% in 24 hours |

- Enhanced Drug Solubility : GMS has been shown to improve the solubility of poorly soluble drugs by forming stable emulsions, which can enhance their therapeutic efficacy .

2. Effects on Cellular Mechanisms

Studies have explored how GMS affects cellular functions:

- Absorption Enhancement : In animal models, GMS has been observed to increase the absorption of phthalate esters, suggesting its potential role in modifying drug bioavailability .

- Toxicity Studies : Research involving male rats indicated that GMS could influence reproductive toxicity when combined with phthalate mixtures, highlighting its impact on internal exposure levels and hormonal balance .

3. Impact on Food Formulations

GMS also plays a significant role in food science:

- Starch Interaction : The addition of GMS to maize starch formulations affects gelatinization behavior by decreasing amylose leaching and increasing paste transparency. This interaction can enhance the quality of food products by improving texture and stability .

Case Studies

- Controlled Drug Delivery with Docetaxel :

- Phthalate Exposure Study :

特性

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。